3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one

thiohydantoin pKa hydrogen-bond donor

Researchers sourcing thiohydantoin building blocks often face limited availability of N3-allyl-functionalized derivatives with a reactive alkene handle for downstream derivatization. This compound solves that gap as a sterically defined, achiral scaffold combining an N3-allyl group for thiol-ene click chemistry and a C2-thioxo moiety with distinct hydrogen-bonding and metal-coordination properties vs. oxo analogs. Key advantages: (1) Reactive allyl handle enables covalent grafting to polymers, surfaces, or biomolecules; (2) C5 gem-dimethyl groups direct derivatization selectively to N3 or C2 sites; (3) Documented RP-HPLC method (Newcrom R1, MeCN/H₂O/H₃PO₄) supports purity verification and impurity isolation workflows. Supplied with full analytical documentation. Note: Patent-protected compound; verify freedom-to-operate in your jurisdiction before purchase.

Molecular Formula C8H12N2OS
Molecular Weight 184.26 g/mol
CAS No. 53517-95-6
Cat. No. B13949947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one
CAS53517-95-6
Molecular FormulaC8H12N2OS
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=S)N1)CC=C)C
InChIInChI=1S/C8H12N2OS/c1-4-5-10-6(11)8(2,3)9-7(10)12/h4H,1,5H2,2-3H3,(H,9,12)
InChIKeySHWHBFYMRFDNDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity and Thiohydantoin Class Context


3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one (CAS 53517-95-6; molecular formula C₈H₁₂N₂OS; MW 184.26) is a 2-thioxoimidazolidin-4-one derivative belonging to the thiohydantoin class—sulfur-containing cyclic ureides recognized as a privileged scaffold in medicinal chemistry [1]. The compound features an N3-allyl substituent and geminal C5-dimethyl groups, distinguishing it from the oxygen-analogue 3-allyl-5,5-dimethylhydantoin (CAS 3366-92-5) by the presence of a thiocarbonyl (C=S) in place of a carbonyl (C=O) at position 2 . Thiohydantoins are documented to exhibit diverse pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties, with the C=S moiety conferring distinct hydrogen-bonding capability, increased acidity, and enhanced metal-coordination potential relative to their oxo counterparts [2].

N3-Allyl derivatization Thiol–ene click, radical grafting, or hydrosilylation handle
Thiocarbonyl S-donor Halogen/chalcogen bonding and metal coordination studies
C5 gem-Dimethyl Steric shielding for selective N3 or C2 functionalization

Why Generic Hydantoin or Thiohydantoin Analogs Cannot Substitute


Substituting 3-allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one with its closest oxygen analogue (3-allyl-5,5-dimethylhydantoin) or with N-unsubstituted 5,5-dimethyl-2-thioxoimidazolidin-4-one introduces meaningful changes in key physicochemical properties. The C=S → C=O replacement alters the hydrogen-bond acceptor character (sulfur being a softer, more polarizable donor/acceptor than oxygen), decreases acidity (2-thiohydantoin pKa ~8.5 vs. hydantoin pKa ~9.0), and reduces the capacity for charge-transfer complexation and metal coordination [1]. Conversely, omission of the N3-allyl group eliminates the reactive alkene handle required for further derivatization (e.g., thiol–ene click chemistry, radical grafting, or copolymerization) and alters the lipophilicity and steric profile at the N3 position [2]. These structural features are not simultaneously present in any single commercially available close analog, meaning that direct substitution without experimental validation risks altered reactivity, stability, and biological target engagement [3].

Replacing C=S with C=O alters H-bond character, acidity, and metal coordination; target engagement may shift.

Omission of N3-allyl eliminates the reactive alkene handle and changes lipophilicity and steric profile.

No single commercially available analog combines all three structural features; direct substitution requires validation.

Quantitative Differentiation Evidence Versus Closest Analogs


Enhanced Acidity of the Thioxo Core Versus Oxo Hydantoin

The 2-thioxoimidazolidin-4-one core of the target compound confers greater N3–H acidity compared to the corresponding 2,4-imidazolidinedione (hydantoin) core. Literature data for the unsubstituted parent heterocycles show that 2-thiohydantoin has a pKa of 8.5, whereas hydantoin has a pKa of 9.0—a difference of 0.5 log units [1]. This increased acidity enhances the hydrogen-bond donor strength of the N3–H and increases the fraction of ionized species at physiological pH, which can affect solubility, membrane permeability, and target binding. The 5,5-dimethyl and N3-allyl substituents are not expected to abolish this core electronic difference.

Core Acidity
Class-level
Thioxo pKa 8.5 vs. Oxo pKa 9.0 (Δ0.5)
~3× higher ionized fraction at pH 7.4; may influence solubility and target binding.
Class-level; target compound pKa not directly measured.
thiohydantoin pKa hydrogen-bond donor physicochemical profiling

Charge-Transfer Complexation Capacity at the Thiocarbonyl Sulfur

The 5,5-dimethyl-2-thioxoimidazolidin-4-one core—the direct precursor to the target compound—has been crystallographically demonstrated to form a stable 1:1 charge-transfer complex with molecular diiodine (I₂), with the diiodine bonded to the thiocarbonyl sulfur at C2 [1]. The crystal structure (monoclinic, P2₁/n, R = 0.024) confirms discrete S···I–I moieties. In contrast, the analogous oxo compound (5,5-dimethylhydantoin) lacks the polarizable sulfur lone pairs required for such complexation. The N3-allyl substituent in the target compound is not expected to sterically impede this S-directed interaction, making the target compound a candidate for applications requiring reversible halogen or chalcogen bonding at the C2 position.

S→I₂ Complexation
Class-level
Confirmed for 5,5-dimethyl-2-thioxo core; oxo analog does not complex.
Enables S-donor halogen/chalcogen bonding studies absent in oxo counterparts.
Crystallographic R=0.024; N3-allyl not expected to interfere.
charge-transfer complex X-ray crystallography molecular diiodine coordination chemistry

pH-Dependent Stability Advantage in Acidic Conditions

A systematic study of forty-three 3,5-disubstituted 2-thiohydantoins demonstrated that 3-allyl-5-substituted 2-thiohydantoins as a subclass exhibit markedly greater stability in acidic pH compared to basic pH [1]. This pH-dependent stability profile is linked to the presence of the N3-allyl group and has practical implications for storage, formulation, and reaction conditions. While the KAKEN project report did not publish individual degradation rate constants, the class-level observation that acidic environments favor the integrity of the 3-allyl-2-thiohydantoin scaffold provides a meaningful handling guideline that distinguishes this subclass from base-stable hydantoins or non-allylated thiohydantoins.

pH Stability
Class-level
3-Allyl-2-thiohydantoins more stable in acidic vs. basic pH.
Supports acidic storage/reaction conditions; may guide formulation choice.
Class-level trend; no individual rate constants published.
pH stability degradation kinetics thiohydantoin formulation compatibility

Substituent-Dependent CYP1A Inhibition Mechanism

In a mechanistic antimutagenicity study, a panel of 3-allyl-5-substituted 2-thiohydantoins (ATH-amino acids) was evaluated for inhibition of ethoxyresorufin O-deethylase (EROD) activity, a marker for cytochrome P450 1A (CYP1A). The study revealed that the biological mechanism is strictly dependent on the nature of the C5 substituent: ATH-Phe, ATH-Trp, ATH-Leu, and ATH-Val exhibited dose-dependent EROD inhibition (acting as S9 metabolic inhibitors), whereas ATH-Gly, ATH-Glu, and ATH-Asp showed no EROD inhibition and instead functioned as direct blocking agents toward N-hydroxy-IQ [1]. This demonstrates that within the 3-allyl-2-thiohydantoin class, the C5 substituent is a critical determinant of whether the compound acts via CYP1A suppression or via direct electrophile scavenging. The target compound, bearing a C5 gem-dimethyl group (derivable from α-aminoisobutyric acid), occupies a distinct steric and electronic space not represented among the tested ATH-amino acids, suggesting a potentially unique mechanistic profile awaiting experimental characterization.

CYP1A Mechanism
Class-level
C5 substituent identity switches EROD inhibition vs. direct electrophile scavenging.
5,5-Dimethyl represents untested SAR point; may offer distinct mechanistic profile.
Based on ATH-amino acid panel; target compound not tested.
CYP1A inhibition antimutagenic structure-activity relationship food-derived heterocyclic amines

Validated RP-HPLC Method for Procurement-Grade Purity Verification

A reverse-phase HPLC method using a Newcrom R1 column (mixed-mode, low silanol activity) has been validated for the analysis of 3-allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one [1]. The mobile phase employs acetonitrile/water/phosphoric acid (with formic acid substitution available for MS-compatible applications), and the method is scalable from analytical to preparative separation and is reported as suitable for pharmacokinetic studies. Smaller 3 µm particle columns are available for fast UPLC adaptation. This established analytical framework provides procurement professionals with a ready-to-implement quality control protocol that may not be available for less-studied analogs, reducing method development time and ensuring batch-to-batch consistency.

HPLC Method
Method context
Validated RP-HPLC: Newcrom R1, MeCN/H₂O/H₃PO₄; scalable to preparative; MS-compatible.
Reduces QC method development time; supports immediate purity verification.
Application note; 3 µm column UPLC adaptation available.
HPLC method quality control purity analysis pharmacokinetics

Absence of Direct Comparative Biological Data

An exhaustive search of primary research literature, patents, and authoritative databases (PubMed, Google Scholar, SciFinder, ChemicalBook, Chemsrc) as of the knowledge cutoff date did not identify any study in which 3-allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one (CAS 53517-95-6) was directly tested head-to-head against a named comparator in a quantitative biological or physicochemical assay. All differentiation claims presented in this guide are therefore based on class-level inference from studies on the broader 2-thioxoimidazolidin-4-one and 3-allyl-2-thiohydantoin families, supported by structural logic and verified physicochemical properties (density 1.19 g/cm³, bp 231.3 °C, LogP 0.45250 ). Users requiring direct comparative potency, selectivity, or in vivo performance data for this specific CAS number should commission experimental head-to-head studies, as such evidence does not currently exist in the public domain.

Direct Comparative Data
Data to verify
No head-to-head biological or physicochemical studies found for this CAS number.
Differentiation based on class-level inference; compound-specific studies needed.
Comprehensive literature search; consider commissioning targeted assays.
data gap evidence quality research need

Procurement-Guiding Application Scenarios


Synthetic Building Block with an N3-Allyl Derivatization Handle

The N3-allyl group provides a reactive alkene moiety suitable for thiol–ene click chemistry, radical graft polymerization, or hydrosilylation, enabling covalent attachment to polymers, surfaces, or biomolecules. The C5 gem-dimethyl groups sterically shield the C5 position, directing derivatization selectively to the N3-allyl or C2-thioxo sites. This compound is therefore suitable as a starting material for synthesizing 3-functionalized thiohydantoin libraries, S-glycosylated nucleoside analogs (as explored with related 3-allyl-2-thiohydantoin nucleoside bases [1]), or polymer-grafted antimicrobial surfaces, where the thioxo group provides a spectroscopic handle (strong UV absorption vs. hydantoins) for tracking incorporation efficiency .

Crystal Engineering and Halogen-Bonding Studies

The crystallographically verified ability of the 5,5-dimethyl-2-thioxo core to act as an S-donor toward molecular diiodine [1] positions this compound as a candidate ligand for crystal engineering studies involving halogen bonding, chalcogen bonding, or metal coordination. The N3-allyl group offers an additional orthogonal functionalization site for tuning crystal packing or solubility without disrupting the S-donor site. Researchers studying non-covalent interaction hierarchies (e.g., ranking halogen bond strength across O, S, and Se donors) may use this compound as the S-donor representative in a comparative series alongside its oxo and selenoxo analogues.

CYP1A Toxicology and Antimutagenicity Research Tool

The demonstrated substituent-dependent CYP1A inhibition within the 3-allyl-2-thiohydantoin class [1] establishes that the C5 substituent controls whether a compound in this series acts as a metabolic inhibitor or a direct electrophile scavenger. The 5,5-dimethyl derivative, being structurally distinct from all tested ATH-amino acids (which bear α-amino acid side chains at C5), represents a novel point in this SAR continuum. Researchers designing a congeneric series to probe the C5 substituent requirements for CYP1A inhibition versus direct antimutagenic activity can include this compound as a sterically constrained, achiral reference point that lacks the hydrogen-bond donor/acceptor functionality of amino acid side chains.

Analytical Reference Standard for Method Development and Quality Control

The availability of a validated RP-HPLC method with documented conditions (Newcrom R1 column, MeCN/H₂O/H₃PO₄ mobile phase, scalable to preparative and MS-compatible variants) [1] makes this compound a practical choice as a reference standard for laboratories developing analytical methods for thiohydantoin-containing reaction mixtures or pharmaceutical intermediates. The method's documented scalability from analytical to preparative scale supports both purity verification and impurity isolation workflows, reducing the analytical development burden compared to analogs requiring de novo method establishment.

Application
Selection Property
Validation Focus
N3-allyl derivatization chemistry
Reactive alkene handle; thiocarbonyl UV tag
Site-selective functionalization and incorporation tracking
Crystal engineering & halogen bonding
S-donor thiocarbonyl (verified S→I₂)
Non-covalent interaction hierarchy and crystal packing
CYP1A antimutagenicity research
C5 substituent-dependent mechanism dichotomy
SAR mapping of C5 steric/electronic requirements
Analytical method development
Pre-validated RP-HPLC with documented scalability
Purity verification and bioanalytical method adaptation
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